N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
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Overview
Description
1,2,3-Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is popularly known as click chemistry . The synthesis methods of triazole compounds from various nitrogen sources have been a subject of extensive research .
Molecular Structure Analysis
1,2,3-Triazoles can be divided into three groups depending on the position of substituent at nitrogen atom . They exist in equilibrium in solutions and have very close values of Gibbs energy . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e -heterocycles .
Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . They are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .
Physical And Chemical Properties Analysis
1,2,3-Triazoles are thermodynamically stable . The dipole moment of the 1H- isomer is substantially higher than for 2H-1,2,3-triazoles . Some compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C .
Scientific Research Applications
Antibacterial and Antioxidant Activities : A study by (Sokmen et al., 2014) synthesized a series of compounds, including one similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide, demonstrating significant antibacterial, antiurease, and antioxidant activities. This suggests potential applications in managing oxidative stress and bacterial infections.
Antimicrobial and Antioxidant Activity : In another study by (Devi et al., 2010), derivatives of furan-3-carboxamide showed promising antimicrobial and antioxidant properties, indicating their potential use in developing new antimicrobial agents.
Biological Assessment for Antibacterial and Antifungal Activities : Research by (Patel et al., 2015) synthesized derivatives of furan-3-carboxamide, evaluating their antibacterial and antifungal activities. This underscores the potential of these compounds in treating various infections.
Pharmacological Properties : A study by (Siwek et al., 2008) explored the pharmacological effects of derivatives of furan-3-carboxamide on the central nervous system in mice, revealing strong antinociceptive properties, which could be beneficial in pain management.
Potential as Antiallergic Compounds : The research by (Georgiev et al., 1987) synthesized a series of compounds related to furan-3-carboxamide, showing potent antiallergic activity, suggesting their possible application in allergy management.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide may also interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s known that 1,2,3-triazoles are generally stable and have a strong dipole moment, which could influence their interaction with biological targets .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Safety and Hazards
Future Directions
1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial and anti-leishmanial agents . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .
properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZISQPMCFYLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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